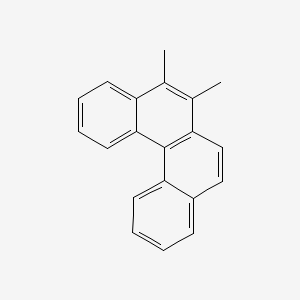
Benzo(c)phenanthrene, dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzo©phenanthrene, dimethyl- is a polycyclic aromatic hydrocarbon with the chemical formula C20H16. It is a derivative of benzo©phenanthrene, which consists of four fused benzene rings. This compound is of theoretical interest and is known to be weakly carcinogenic .
Métodos De Preparación
The synthesis of benzo©phenanthrene, dimethyl- can be achieved through various synthetic routes. One common method involves the methylation of benzo©phenanthrene using methylating agents under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Benzo©phenanthrene, dimethyl- undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced derivatives.
Substitution: Substitution reactions, such as halogenation, can occur under specific conditions, leading to the formation of substituted products.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
Benzo©phenanthrene, dimethyl- has several scientific research applications:
Mecanismo De Acción
The mechanism of action of benzo©phenanthrene, dimethyl- involves its interaction with DNA, leading to the formation of DNA adducts. These adducts can cause mutations and initiate carcinogenesis. The compound preferentially modifies adenine residues in DNA, and its effects are mediated through the DNA mismatch repair system, which promotes apoptosis in damaged cells .
Comparación Con Compuestos Similares
Benzo©phenanthrene, dimethyl- can be compared with other similar polycyclic aromatic hydrocarbons, such as:
Benzo(a)pyrene: Known for its strong carcinogenic properties and preference for guanine residues in DNA.
Chrysene: Another polycyclic aromatic hydrocarbon with carcinogenic potential.
Phenanthrene: A simpler polycyclic aromatic hydrocarbon used in the synthesis of dyes, plastics, and other materials.
The uniqueness of benzo©phenanthrene, dimethyl- lies in its specific molecular structure and its preferential interaction with adenine residues in DNA, which distinguishes it from other similar compounds .
Propiedades
Número CAS |
90118-61-9 |
|---|---|
Fórmula molecular |
C20H16 |
Peso molecular |
256.3 g/mol |
Nombre IUPAC |
5,6-dimethylbenzo[c]phenanthrene |
InChI |
InChI=1S/C20H16/c1-13-14(2)17-12-11-15-7-3-4-9-18(15)20(17)19-10-6-5-8-16(13)19/h3-12H,1-2H3 |
Clave InChI |
IQHHHQRBOXKEQE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C3=C1C=CC4=CC=CC=C43)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















